3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol
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Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol is an organic compound characterized by the presence of a benzodioxole ring and a nitropropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol typically involves the condensation of 1,3-benzodioxole with nitropropene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogen-substituted benzodioxole derivatives.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
Uniqueness
3-(2H-1,3-Benzodioxol-5-yl)-2-nitroprop-2-en-1-ol is unique due to its combination of a benzodioxole ring and a nitropropene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
905564-21-8 |
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Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-en-1-ol |
InChI |
InChI=1S/C10H9NO5/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4,12H,5-6H2 |
InChI Key |
WGMJOSLIKRMTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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